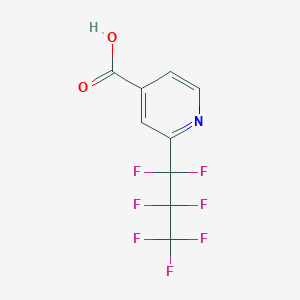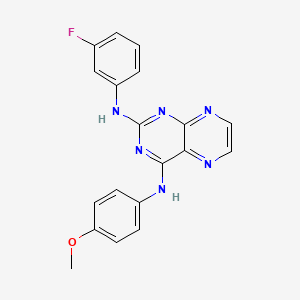
2-(Perfluoropropyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Perfluoropropyl)isonicotinic acid: is an organic compound that belongs to the class of perfluoroalkylated isonicotinic acids. It is characterized by the presence of a perfluoropropyl group attached to the isonicotinic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoropropyl)isonicotinic acid typically involves the reaction of isonicotinic acid with perfluoropropyl iodide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective introduction of the perfluoropropyl group at the desired position on the isonicotinic acid molecule. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated reactors can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluoropropyl)isonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated products.
Substitution: The perfluoropropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include various perfluorinated and partially fluorinated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Perfluoropropyl)isonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Research into the potential therapeutic applications of fluorinated compounds often involves this compound as a precursor or intermediate.
Industry: The compound is utilized in the development of advanced materials, including coatings, polymers, and surfactants with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 2-(Perfluoropropyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The perfluoropropyl group imparts unique electronic and steric properties to the molecule, which can influence its binding affinity and reactivity with various biological and chemical targets. The compound’s effects are often mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position
Uniqueness: 2-(Perfluoropropyl)isonicotinic acid is unique due to the presence of the perfluoropropyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, hydrophobicity, and resistance to metabolic degradation, making it valuable for applications where these properties are desired .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO2/c10-7(11,8(12,13)9(14,15)16)5-3-4(6(18)19)1-2-17-5/h1-3H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVKNBKEEUUPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895976 |
Source


|
| Record name | 2-(Heptafluoropropyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20897-65-8 |
Source


|
| Record name | 2-(Heptafluoropropyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2660941.png)
![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2660943.png)
![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone](/img/structure/B2660945.png)
![3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660947.png)
![(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2660949.png)
![1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2660951.png)
![N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660954.png)
![4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B2660956.png)


![N-(5-chloro-2-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2660961.png)
![2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2660962.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2660963.png)
![2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2660964.png)
